molecular formula C20H25ClN4O3S2 B11400995 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11400995
M. Wt: 469.0 g/mol
InChI Key: BQFXMBBRUUHTSM-UHFFFAOYSA-N
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Description

5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a thiophene ring, and several functional groups, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by the introduction of the ethylsulfanyl and carbamoyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the thiophene ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chloro and ethylsulfanyl groups via nucleophilic substitution.

    Amidation Reactions: Formation of the carbamoyl group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand or inhibitor in biochemical assays.

Medicine

The compound’s potential medicinal applications could include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may make it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2-(ethylsulfanyl)-4-pyrimidinecarboxamide
  • 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)-4-pyrimidinecarboxamide

Uniqueness

The uniqueness of 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and ring structures

Properties

Molecular Formula

C20H25ClN4O3S2

Molecular Weight

469.0 g/mol

IUPAC Name

5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H25ClN4O3S2/c1-3-28-10-6-9-22-17(26)15-12-7-5-8-14(12)30-19(15)25-18(27)16-13(21)11-23-20(24-16)29-4-2/h11H,3-10H2,1-2H3,(H,22,26)(H,25,27)

InChI Key

BQFXMBBRUUHTSM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)SCC

Origin of Product

United States

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